![molecular formula C12H17FN2O B1397045 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol CAS No. 1315577-18-4](/img/structure/B1397045.png)

4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

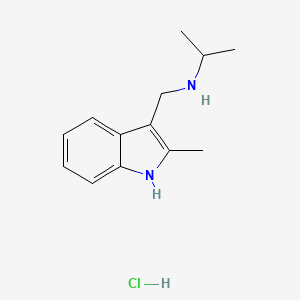

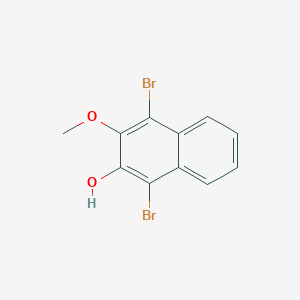

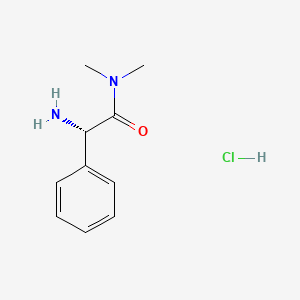

4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol is a compound with the linear formula C12H17FN2O . It contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered piperidine ring with a hydroxyl group and a fluorophenyl group attached via a methylene bridge . The compound also contains a secondary and a tertiary amine .Physical and Chemical Properties Analysis

This compound is a solid compound that can take the form of white or pale yellow crystals . It is soluble in solvents such as ethanol and dichloromethane . The melting point of this compound is approximately 95-100 degrees Celsius .Applications De Recherche Scientifique

Antimycobacterial Properties

A study explored the synthesis of spiro-piperidin-4-ones, including compounds structurally related to 4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol. These compounds demonstrated significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, with one compound being notably more potent than isoniazid and ciprofloxacin, two commonly used anti-TB drugs (Kumar et al., 2008).

Synthesis and Chemical Properties

Another study focused on the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, closely related to the compound . This synthesis involved a domino process providing a δ-amino acid derivative with full stereochemical control, demonstrating the compound's potential for creating biologically relevant polysubstituted piperidines (Salgado et al., 2019).

Application in Fluorescence Probes

In the field of analytical chemistry, a study synthesized a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group, similar to the compound . This probe was used for cyclic detection of ClO(-)/AA redox cycles in aqueous solutions and living cells, demonstrating its potential application in biochemical assays and cellular imaging (Wang, Ni, & Shao, 2016).

Anti-Cancer Properties

A study evaluated the anti-cancer activity of a 1, 2, 4-triazole derivative structurally related to this compound. This compound showed considerable efficacy against Dalton’s Lymphoma Ascitic in mice, providing insights into its potential application in cancer therapy (Arul & Smith, 2016).

Propriétés

IUPAC Name |

4-[(3-fluoroanilino)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-10-2-1-3-11(8-10)15-9-12(16)4-6-14-7-5-12/h1-3,8,14-16H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKUNHBPRLZLIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CNC2=CC(=CC=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1396969.png)

![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396970.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396973.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/structure/B1396976.png)

![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate](/img/structure/B1396978.png)

![3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396981.png)

![3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396985.png)